molecular formula C17H19B B1601417 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl CAS No. 62614-29-3

4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl

Cat. No.: B1601417
CAS No.: 62614-29-3
M. Wt: 303.2 g/mol
InChI Key: DHBUKCBXDUGJEY-UHFFFAOYSA-N
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Description

4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a bromine atom and a 2-methylbutyl group attached to the para positions of the two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl typically involves the following steps:

    Bromination of Biphenyl: Biphenyl is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromobiphenyl.

    Alkylation: The 4-bromobiphenyl undergoes Friedel-Crafts alkylation with 2-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or alkoxide (RO⁻) under appropriate conditions.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like carboxylic acids.

    Reduction: The biphenyl core can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: 4-Hydroxy-4’-(2-methylbutyl)-1,1’-biphenyl.

    Oxidation: 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl-4-carboxylic acid.

    Reduction: 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl.

Scientific Research Applications

4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl depends on its interaction with molecular targets. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The biphenyl core can participate in π-π interactions, influencing its binding to biological targets. The 2-methylbutyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-(2-methylpropyl)-1,1’-biphenyl
  • 4-Bromo-4’-(2-ethylbutyl)-1,1’-biphenyl
  • 4-Bromo-4’-(2-methylpentyl)-1,1’-biphenyl

Uniqueness

4-Bromo-4’-(2-methylbutyl)-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and the 2-methylbutyl group, which can influence its reactivity and interactions. The presence of the 2-methylbutyl group can enhance its lipophilicity compared to similar compounds, potentially affecting its solubility and biological activity.

Properties

IUPAC Name

1-bromo-4-[4-(2-methylbutyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Br/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(18)11-9-16/h4-11,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBUKCBXDUGJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546691
Record name 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62614-29-3
Record name 4-Bromo-4'-(2-methylbutyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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